molecular formula C11H12O3 B1313397 Ethyl 2-oxo-3-phenylpropanoate CAS No. 6613-41-8

Ethyl 2-oxo-3-phenylpropanoate

Cat. No. B1313397
CAS RN: 6613-41-8
M. Wt: 192.21 g/mol
InChI Key: CLRHEGMAWYPMJF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C11H12O3 . It is also known as Ethyl 3-oxo-2-phenylpropanoate .


Synthesis Analysis

The synthesis of esters like Ethyl 2-oxo-3-phenylpropanoate has been a topic of interest in the field of organic chemistry . One method involves the use of photochemical strategies, which have become increasingly popular . The reaction mechanisms involved in these strategies mainly include single electron transfer, energy transfer, or other radical procedures .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-3-phenylpropanoate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 192.211 Da .


Chemical Reactions Analysis

The reaction mechanisms of Rhodium-catalyzed annulation of 2-phenyl-1H-indole with Ethyl 2-diazo-3-oxo-3-phenylpropanoate were investigated by employing the density functional theory (DFT) calculations . Five main steps are included in this reaction: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-3-phenylpropanoate has a molecular weight of 192.211 Da . It has a mono-isotopic mass of 192.078644 Da .

Future Directions

The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The use of photochemical strategies for the synthesis of esters, including Ethyl 2-oxo-3-phenylpropanoate, is a promising area of future research .

properties

IUPAC Name

ethyl 2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRHEGMAWYPMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-3-phenylpropanoate

CAS RN

6613-41-8
Record name ethyl 2-oxo-3-phenylpropanoate
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Synthesis routes and methods I

Procedure details

A solution of diethyl oxalate (11.15 mL, 82.1 mmol) in diethyl ether (50 mL) at −78° C. was treated dropwise with 1 M benzylmagnesium chloride in diethyl ether (82 mL, 82 mmol) while maintaining an internal temperature of −60° C. The mixture was stirred for 30 minutes and poured into a mixture of concentrated HCl (8 mL), ice (40 mL), and diethyl ether (50 mL). The organic phase was washed with water and brine, dried (MgSO4), filtered, and concentrated to provide 15.5 g (98%) of the desired product of sufficient purity for subsequent use.
Quantity
11.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

The title compound was prepared as described for B4 using benzyl bromide (1.250 g, 7.31 mmol), magnesium (0.195 g, 8.04 mmol) and diethyl oxalate (2.136 g, 14.62 mmol) in the form of colorless oil in 80% yield and used instantly in next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.195 g
Type
reactant
Reaction Step Three
Quantity
2.136 g
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxo-3-phenylpropanoate
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Ethyl 2-oxo-3-phenylpropanoate
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Ethyl 2-oxo-3-phenylpropanoate
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Ethyl 2-oxo-3-phenylpropanoate
Reactant of Route 5
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Ethyl 2-oxo-3-phenylpropanoate
Reactant of Route 6
Ethyl 2-oxo-3-phenylpropanoate

Citations

For This Compound
1
Citations
C Enguehard, JL Renou, H Allouchi… - Chemical and …, 2000 - jstage.jst.go.jp
… Synthesis of the lesser homologue 8 through the same synthetic pathway was difficult due to the troublesome access to the ethyl 2-oxo-3phenylpropanoate. Recently 3-arylation of …
Number of citations: 43 www.jstage.jst.go.jp

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